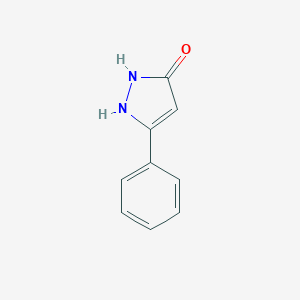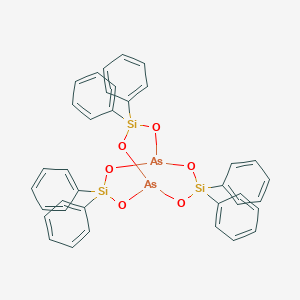
1-Methylphosphorinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylphosphorinan-4-one is an organophosphorus compound with the molecular formula C6H11OP It is a heterocyclic compound containing a phosphorus atom within a six-membered ring
Synthetic Routes and Reaction Conditions:
Synthesis from Phenylphosphine: One method involves the reaction of phenylphosphine with acrylonitrile in the presence of potassium hydroxide and acetonitrile. The reaction mixture is cooled and stirred, leading to the formation of bis(2-cyanoethyl)phenylphosphine.
Cyclization Reactions: Another approach involves cyclization reactions where appropriate precursors undergo ring closure to form the phosphorinanone ring structure.
Industrial Production Methods: Industrial production methods for 4-phosphorinanone, 1-methyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the phosphorus atom is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the phosphorinanone to its corresponding phosphine derivative.
Substitution: The compound can participate in substitution reactions where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or alkylated phosphorinanones.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Methylphosphorinan-4-one involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the ring can form strong bonds with various biological molecules, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-4-phosphorinanone
- 1-Ethyl-4-phosphorinanone
- 1-Methyl-4-piperidone
Comparison: 1-Methylphosphorinan-4-one is unique due to the presence of a phosphorus atom in the ring, which imparts distinct chemical and physical properties compared to similar compounds like 1-methyl-4-piperidone, which contains a nitrogen atom instead .
Eigenschaften
CAS-Nummer |
16327-48-3 |
|---|---|
Molekularformel |
C6H11OP |
Molekulargewicht |
130.12 g/mol |
IUPAC-Name |
1-methylphosphinan-4-one |
InChI |
InChI=1S/C6H11OP/c1-8-4-2-6(7)3-5-8/h2-5H2,1H3 |
InChI-Schlüssel |
CGWKFVCVSUVZNG-UHFFFAOYSA-N |
SMILES |
CP1CCC(=O)CC1 |
Kanonische SMILES |
CP1CCC(=O)CC1 |
Synonyme |
1-Methylphosphorinan-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



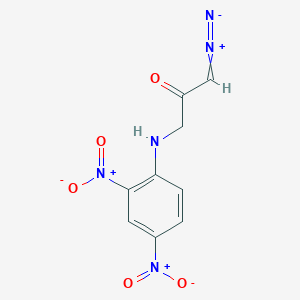
acetate](/img/structure/B103585.png)
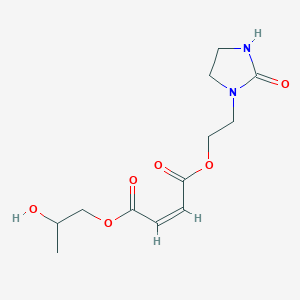

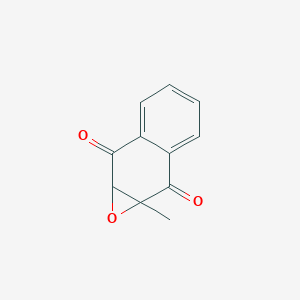
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
